N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPSYDCQHKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE typically involves the condensation of 2-aminobenzothiazole with 2-(ethylsulfanyl)benzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antifungal and antibacterial properties, showing activity against a range of pathogens.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as N-myristoyltransferase (NMT), which plays a crucial role in the growth and survival of fungal pathogens.
Pathways Involved: By inhibiting NMT, the compound disrupts the myristoylation process, leading to the inhibition of protein function and ultimately the death of the pathogen.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1,3-Benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide with structurally or functionally related compounds, focusing on molecular properties, synthesis routes, and regulatory status.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Comparisons
Structural Complexity and Substituent Effects The target compound’s ethylsulfanyl group differentiates it from analogs like the thiadiazole-containing benzamides in and the imidazolyl benzamides in . This substitution may improve membrane permeability compared to polar groups (e.g., hydroxyquinoxalin in ), though it reduces molecular weight relative to the biphenyl-tetrahydrobenzothiazole derivative in . Unlike the sulfonamide-based compound in , which has a sulfonamide linkage and thiadiazole ring, the target compound’s amide bond and benzothiazole core may offer distinct binding interactions in biological systems.
Synthetic Accessibility The synthesis of the target compound likely involves coupling 2-(ethylsulfanyl)benzoic acid with 2-aminobenzothiazole, a route simpler than the multi-step processes required for biphenyl derivatives (e.g., ) or quinoxaline-thiadiazole hybrids (e.g., ). In contrast, the imidazolyl benzamide in requires functionalization with a urea group, which adds synthetic complexity.
Bioactivity and Applications While the target compound’s bioactivity remains under investigation, analogs like the thiadiazolyl benzamides in show antimicrobial and antitumor activity, attributed to their quinoxaline moiety. The imidazolyl benzamide in exhibits antifungal properties, likely due to the imidazole ring’s metal-binding capacity. The banned sulfonamide derivative in highlights regulatory risks associated with structural motifs like thiadiazole-sulfonamide combinations, which may cause adverse effects.
Research Findings and Implications
- Pharmacological Potential: The ethylsulfanyl group in the target compound may enhance metabolic stability, a common limitation in benzothiazole derivatives. This could make it a candidate for kinase inhibition studies, similar to imatinib-like scaffolds.
- Synthetic Advantages: Its straightforward synthesis contrasts with the labor-intensive routes for quinoxaline-thiadiazole hybrids , positioning it as a more accessible lead compound.
- Safety Profile : Unlike the banned sulfonamide in , the target compound’s benzamide core lacks sulfonamide-related toxicity risks, suggesting a safer profile for further development.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Structure
The chemical structure of this compound can be depicted as follows:
Key Characteristics
- Molecular Weight: 298.41 g/mol
- IUPAC Name: this compound
- CAS Number: 904827-89-0
Anticancer Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the activity of key oncogenic pathways such as EGFR and HER-2, which are crucial in breast and lung cancer proliferation .
Case Study: EGFR/HER-2 Inhibition
In a study involving a series of benzothiazole derivatives, it was found that specific compounds could effectively inhibit the kinase activity of EGFR and HER-2. The results demonstrated a marked reduction in cell viability in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cell lines, particularly with compounds targeting SK-BR-3 cells .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound this compound has shown potential in inhibiting various bacterial strains, making it a candidate for further development in antimicrobial therapies.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation: It may interact with cell surface receptors, influencing downstream signaling pathways critical for cell growth and survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-4-substituted benzamides | Anticancer, Antimicrobial | Varies based on substituents |
| 2-arylbenzothiazoles | Antimicrobial | Contains aryl groups enhancing activity |
This compound stands out due to its specific ethylsulfanyl group that enhances its biological activities compared to other derivatives .
Research Findings Summary
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Anticancer Activity: Significant inhibition of cancer cell proliferation in vitro.
- Antimicrobial Efficacy: Effective against various bacterial strains.
- Potential for Drug Development: The unique structure suggests opportunities for developing new therapeutic agents targeting specific diseases.
Table of Research Findings
Q & A
Q. What are the key synthetic pathways for N-(1,3-Benzothiazol-2-YL)-2-(ethylsulfanyl)benzamide?
The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole precursor (e.g., 2-hydrazinobenzothiazole) with a sulfanyl-substituted benzoyl chloride. Reactions are conducted under reflux in solvents like ethanol or dichloromethane. Thin-layer chromatography (TLC) is used to monitor progress, and purification is achieved via recrystallization or column chromatography .
Q. What analytical techniques are employed to confirm the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfanyl, amide). Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What are the hypothesized biological targets of this compound?
Benzothiazole derivatives are known to target enzymes like carbonic anhydrase, which regulates pH and ion transport. Inhibition of such enzymes may underlie observed antimicrobial or anticancer activity. Structural analogs have shown binding to kinase domains in computational studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
Yield optimization requires precise control of temperature, solvent polarity (e.g., dimethylformamide for better solubility), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction kinetics can be tracked via HPLC, and microwave-assisted synthesis may reduce time .
Q. What computational methods aid in understanding the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes. Hirshfeld surface analysis identifies critical non-covalent interactions in the crystal lattice .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., enzymatic vs. cell-based) validate activity. Structural analogs and isotopic labeling (e.g., ¹⁵N) help isolate pharmacophore contributions .
Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?
SAR involves systematic substitution of the benzothiazole core (e.g., replacing ethylsulfanyl with methylsulfonyl) and testing analogs for bioactivity. Quantitative SAR (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
